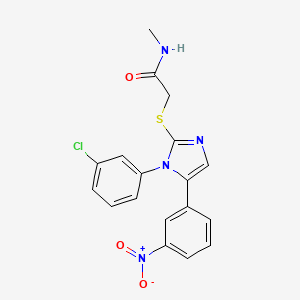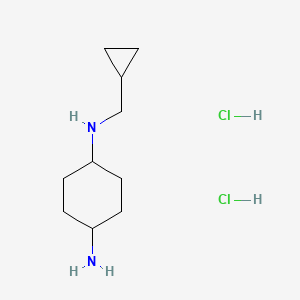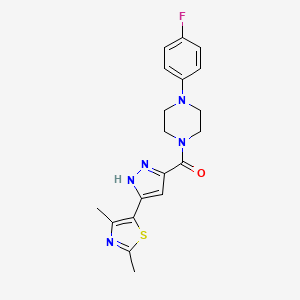![molecular formula C19H18N4O5S B2356220 N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide CAS No. 1006831-04-4](/img/structure/B2356220.png)
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide, also known as ANI, is a compound that has been widely used in scientific research for its ability to inhibit the activity of calcium/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a crucial enzyme that plays a role in various physiological processes, including learning and memory, synaptic plasticity, and cardiac function. The inhibition of CaMKII by ANI has been shown to have significant implications in the field of neuroscience and pharmacology.
Scientific Research Applications
Antibacterial Activity
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide and its derivatives have demonstrated significant antibacterial properties. Gupta (2018) synthesized methoxy substituted benzothiazole derivatives and evaluated their activity against Pseudomonas aeruginosa, finding compounds K-03, K-05, and K-06 to show potent activity (Gupta, 2018). Similarly, derivatives synthesized by Gupta (2018) showed considerable antibacterial activity against Streptococcus pyogenes (Gupta, 2018). Gupta (2018) also reported antibacterial activity against Escherichia coli, with compound K-03 being particularly effective (Gupta, 2018).
Anticancer Activity
The compound and its derivatives have been explored for anticancer properties. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which showed considerable anticancer activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015). Havrylyuk et al. (2010) also reported antitumor activity for novel 4-thiazolidinones with benzothiazole moiety against multiple cancer cell lines (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Antioxidant and Anti-inflammatory Activity
Koppireddi et al. (2013) synthesized benzothiazole derivatives with anti-inflammatory and antioxidant properties, indicating potential for therapeutic applications in these areas (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Hypoglycemic and Hypolipidemic Activity
Mehendale-Munj, Ghosh, and Ramaa (2011) synthesized thiazolidinedione ring-containing molecules, including analogs of the subject compound, which showed notable hypoglycemic and hypolipidemic activity in a type-2 diabetes model (Mehendale-Munj, Ghosh, & Ramaa, 2011).
properties
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-12(24)20-14-5-8-16-17(11-14)29-19(22(16)9-10-28-2)21-18(25)13-3-6-15(7-4-13)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJSMUMUKRBQBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])S2)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]-2-methoxyacetamide](/img/structure/B2356141.png)
![9-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2356142.png)
![1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2356144.png)


![4-Methyl-3-nitrobenzoic acid [6-[[(4-methyl-2-pyrimidinyl)thio]methyl]-4-oxo-3-pyranyl] ester](/img/structure/B2356147.png)

![Ethyl 1-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2356151.png)

![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)
![1-(2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2356157.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2356159.png)